molecular formula C10H10Cl2OS B13639601 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13639601
M. Wt: 249.16 g/mol
InChI Key: JWVFMDDGRGFIKM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an ethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(methylthio)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(ethylsulfonyl)ethan-1-one

Uniqueness

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the ethylthio group

For precise and detailed information, consulting specific scientific literature or databases is recommended.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-5-7(11)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI Key

JWVFMDDGRGFIKM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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